Potassium Orotate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

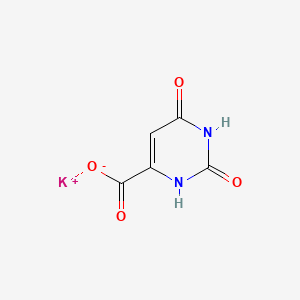

potassium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.K/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBUISJCVRMTAZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3KN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067004 | |

| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24598-73-0 | |

| Record name | Potassium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZDN9W1C9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Potassium orotate mechanism of action in neuronal cells

An In-depth Technical Guide on the Core Mechanism of Action of Potassium Orotate (B1227488) in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct mechanism of action of potassium orotate specifically in neuronal cells is not yet extensively elucidated in scientific literature. This guide synthesizes the known neuroactive properties of its constituent components, potassium and orotic acid, and draws inferences from studies on the related compound, lithium orotate, to present a comprehensive overview of its potential neuronal mechanisms.

Introduction

This compound, a salt of potassium and orotic acid, is a nutritional supplement that has garnered interest for its potential health benefits. While its systemic effects are multifaceted, its action within the central nervous system is of particular interest to neuroscientists and drug development professionals. Orotic acid, also known as vitamin B13, is a key intermediate in the biosynthesis of pyrimidine (B1678525) nucleotides, which are fundamental for the synthesis of DNA and RNA.[1][2] This positions orotic acid as a crucial molecule for cellular processes requiring high rates of nucleic acid synthesis, such as neuronal development, repair, and maintenance.[1][3]

This technical guide provides a detailed examination of the potential mechanisms of action of this compound in neuronal cells. It is structured to first address the well-established role of potassium in neuronal excitability, followed by an in-depth analysis of the neuroprotective and metabolic effects of orotic acid. Furthermore, this guide will extrapolate potential signaling pathways based on research on lithium orotate, offering a hypothetical framework for the action of the orotate moiety in the brain.

The Role of Potassium in Neuronal Function

Potassium ions (K+) are fundamental to the function of neuronal cells. The electrochemical gradient of potassium across the neuronal membrane, maintained by the Na+/K+-ATPase pump, is the primary determinant of the resting membrane potential.[4][5] The opening and closing of various potassium channels are critical for shaping the action potential, regulating its duration and frequency, and thereby controlling neuronal excitability and neurotransmitter release.[4][6] Astrocytes also play a crucial role in potassium homeostasis in the synaptic cleft through Kir4.1 channels, preventing neuronal hyperexcitability.[4][7]

Given that this compound delivers potassium ions, it is plausible that it contributes to the overall potassium balance in the nervous system. However, the primary neuroactive effects are more likely attributable to the orotic acid component.

Orotic Acid: A Pyrimidine Precursor with Neuroprotective Properties

Orotic acid serves as a crucial precursor in the de novo synthesis of pyrimidine nucleotides, which are essential for a variety of cellular functions, including the synthesis of nucleic acids (DNA and RNA), phospholipids, and glycoproteins.[8] The central nervous system, with its high metabolic rate and need for constant maintenance and repair, relies on a steady supply of these building blocks.[1]

Neuroprotective Effects of Orotic Acid

Preclinical studies have demonstrated the neuroprotective potential of orotic acid, particularly in the context of cerebral ischemia.[9][10][11] In animal models of stroke, administration of orotic acid has been shown to significantly reduce neuronal damage in vulnerable brain regions like the hippocampus.[10][11] The proposed mechanism for this neuroprotection is the replenishment of pyrimidine nucleotide pools, which are depleted during ischemic events, thereby supporting the restoration of protein synthesis and cellular repair.[11]

Quantitative Data on the Neuroprotective Effects of Orotic Acid

The following table summarizes the quantitative findings from a key study on the neuroprotective effects of orotic acid in a gerbil model of global cerebral ischemia.

| Treatment Group | Dose (mg/kg, i.p.) | Timing of Administration | Neuronal Damage in Hippocampal CA1 Region (%) |

| Ischemia Control | - | - | 100 |

| Orotic Acid | 100 | 2 hours before ischemia | Significantly reduced |

| Orotic Acid | 200 | 2 hours before ischemia | Significantly reduced |

| Orotic Acid | 300 | 2 hours before ischemia | Significantly reduced |

| Orotic Acid | 300 | 24 hours after ischemia | Significantly suppressed |

| Orotic Acid | 300 | 48 hours after ischemia | No significant effect |

| Orotic Acid | 300 | 72 hours after ischemia | No significant effect |

| Data adapted from a study on the neuroprotective effects of orotic acid in gerbil global ischemia.[10][11] |

Experimental Protocol: Gerbil Model of Forebrain Ischemia

A representative experimental protocol to assess the neuroprotective effects of a compound like orotic acid is as follows:

-

Animal Model: Adult Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to global cerebral ischemia upon bilateral carotid artery occlusion.

-

Induction of Ischemia:

-

Animals are anesthetized with an appropriate anesthetic (e.g., halothane).

-

A ventral midline incision is made in the neck to expose both common carotid arteries.

-

The arteries are occluded for a defined period (e.g., 5 minutes) using aneurysm clips to induce transient forebrain ischemia.

-

Body temperature is maintained at 37°C throughout the procedure.

-

-

Drug Administration:

-

Orotic acid or vehicle (control) is administered intraperitoneally (i.p.) at various doses and time points before or after the ischemic insult.

-

-

Histological Evaluation:

-

After a survival period (e.g., 4-7 days), animals are euthanized, and their brains are perfusion-fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Brains are cryoprotected, sectioned, and stained with a neuronal marker (e.g., cresyl violet) to visualize neuronal cell bodies.

-

Neuronal damage in specific brain regions, such as the CA1 sector of the hippocampus, is quantified by counting the number of surviving neurons.

-

-

Statistical Analysis:

-

Neuronal cell counts are compared between treatment groups and the ischemia control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed neuroprotective effects.

-

Signaling Pathway: De Novo Pyrimidine Biosynthesis

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of Orotic Acid.

Inferred Mechanisms of Action from Lithium Orotate Studies

While direct studies on this compound are limited, research on lithium orotate provides valuable insights into the potential neuropharmacological effects of the orotate moiety. It is hypothesized that orotic acid may facilitate the transport of cations like lithium (and potentially potassium) across the blood-brain barrier and into neuronal cells.[12] The following mechanisms, identified for lithium orotate, may be partially attributable to the orotate component or may represent pathways that orotic acid itself can modulate.

Modulation of Glycogen Synthase Kinase-3β (GSK-3β)

Lithium is a well-known inhibitor of GSK-3β, an enzyme implicated in a wide range of cellular processes, including neuronal plasticity and neuroprotection.[13][14] Overactivity of GSK-3β has been linked to neurodegenerative diseases like Alzheimer's.[15] By inhibiting GSK-3β, lithium orotate may promote neuronal survival and resilience.[15]

Enhancement of Neurotrophic Factors

Lithium orotate has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in synaptic strengthening, neuronal survival, and neurogenesis.[13][15] This effect is likely downstream of GSK-3β inhibition.

Regulation of Neurotransmitter Systems

Studies on lithium orotate suggest that it can modulate various neurotransmitter systems, including glutamatergic, serotonergic, and dopaminergic signaling.[13][16] It may alter the expression and function of receptors, such as NMDA receptors, which are crucial for synaptic plasticity and learning.[13]

Inferred Signaling Pathway

Caption: Hypothesized signaling cascade of the orotate moiety in neuronal cells.

Key Experimental Methodologies

To further investigate the precise mechanism of action of this compound in neuronal cells, a combination of electrophysiological, neurochemical, and molecular biology techniques would be required.

Neuronal Cell Culture

-

Primary Neuronal Cultures: Neurons are isolated from specific brain regions (e.g., hippocampus, cortex) of embryonic or neonatal rodents.[17][18] These cultures provide a model system that closely mimics the in vivo environment.

-

Neuronal Cell Lines: Immortalized cell lines (e.g., SH-SY5Y, PC12) can be differentiated into neuron-like cells and are often used for initial screening and mechanistic studies due to their ease of culture and genetic homogeneity.[18]

-

Protocol Outline:

-

Dissect the brain region of interest from embryonic or neonatal animals.

-

Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) and mechanical trituration.

-

Plate the cells onto coated culture dishes (e.g., poly-L-lysine) in a defined neuronal culture medium (e.g., Neurobasal medium supplemented with B-27).[19]

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

-

Treat the cultures with this compound at various concentrations and time points.

-

Assess cell viability, morphology, and specific molecular markers.

-

Measurement of Neuronal Membrane Potential

-

Patch-Clamp Electrophysiology: This is the gold standard for measuring the membrane potential and ion channel activity of individual neurons.[20]

-

Protocol Outline (Whole-Cell Configuration):

-

Prepare a glass micropipette with a tip diameter of ~1 µm and fill it with an internal solution that mimics the intracellular ionic composition.

-

Under a microscope, carefully approach a neuron in culture with the micropipette.

-

Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.

-

In current-clamp mode, the resting membrane potential can be directly measured, and changes in response to this compound application can be recorded.

-

In voltage-clamp mode, specific ion currents can be isolated and studied.

-

Quantification of Neurotransmitter Release

-

Microdialysis coupled with High-Performance Liquid Chromatography (HPLC): This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[21]

-

Protocol Outline:

-

Surgically implant a microdialysis probe into the brain region of interest.

-

Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Neurotransmitters from the extracellular space diffuse across the dialysis membrane and are collected in the perfusate.

-

Collect dialysate samples at regular intervals before, during, and after the administration of this compound.

-

Analyze the concentration of neurotransmitters (e.g., glutamate, GABA, dopamine) in the dialysate samples using HPLC with a sensitive detection method (e.g., electrochemical or fluorescence detection).[21]

-

Experimental Workflow Diagram

Caption: A comprehensive workflow for investigating the neuronal effects of this compound.

Conclusion and Future Directions

The mechanism of action of this compound in neuronal cells is likely a composite of the physiological roles of potassium and the metabolic and neuroprotective effects of orotic acid. While the direct neuronal signaling pathways of this compound remain to be fully elucidated, evidence from related compounds suggests a potential role in modulating key enzymes like GSK-3β, enhancing neurotrophic support, and regulating neurotransmitter systems.

Future research should focus on:

-

Directly investigating the effects of this compound on neuronal excitability, synaptic transmission, and plasticity using electrophysiological techniques.

-

Elucidating the specific signaling pathways modulated by orotic acid in neuronal cells, independent of a cation carrier.

-

Conducting in vivo studies to determine the bioavailability of orotic acid in the brain following this compound administration and to correlate this with behavioral outcomes.

-

Utilizing modern neuroimaging and multi-omics approaches to gain a systems-level understanding of the neuropharmacology of this compound.

A deeper understanding of these mechanisms will be crucial for evaluating the therapeutic potential of this compound in various neurological and psychiatric disorders.

References

- 1. Orotic acid and its potential role in neurological disorders [cds-bsx.com]

- 2. researchgate.net [researchgate.net]

- 3. Brain pyrimidine nucleotide synthesis and Alzheimer disease | Aging [aging-us.com]

- 4. Potassium and calcium channels in different nerve cells act as therapeutic targets in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Neuroglial Potassium Cycle during Neurotransmission: Role of Kir4.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases [frontiersin.org]

- 9. | BioWorld [bioworld.com]

- 10. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lithium orotate's influence on metabolic regulation in glial cells [eureka.patsnap.com]

- 13. How lithium orotate influences synaptic plasticity in neuronal cultures [eureka.patsnap.com]

- 14. cimasci.com [cimasci.com]

- 15. mindfulbh.com [mindfulbh.com]

- 16. Intracellular signaling pathways activated by lithium orotate [eureka.patsnap.com]

- 17. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Studies on Therapeutic Effects of Cannabidiol in Neural Cells: Neurons, Glia, and Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neural Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Tools to measure membrane potential of neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

Orotic Acid's Role in Potassium Cellular Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium is the most abundant intracellular cation, and maintaining its high intracellular concentration is critical for a multitude of cellular processes, including nerve impulse transmission, muscle contraction, and enzymatic function. The transport of potassium into the cell is an active process, primarily mediated by the Na+/K+-ATPase pump. Orotic acid, a precursor in pyrimidine (B1678525) biosynthesis, has been utilized in the form of mineral salts, such as potassium orotate (B1227488), with the proposition that it enhances the cellular uptake of these minerals. This technical guide provides an in-depth exploration of the putative mechanisms by which orotic acid may facilitate the cellular uptake of potassium. It summarizes the available, though largely indirect, evidence and proposes experimental protocols to further elucidate these mechanisms. While direct evidence for a specific signaling role of orotic acid in potassium transport is currently lacking, the prevailing hypotheses center on its function as a carrier molecule that improves the bioavailability of potassium.

Introduction

Orotic acid, historically known as vitamin B13, is a key intermediate in the de novo synthesis of pyrimidine nucleotides.[1] Beyond its role in nucleic acid synthesis, orotic acid has been investigated as a carrier for various minerals, forming salts known as orotates.[2] The rationale behind using orotates is to increase the bioavailability of the associated mineral.[3] Potassium orotate is a formulation that combines potassium with orotic acid, suggested to support cardiovascular health, and muscle and nerve function.[4][5] This guide will delve into the proposed mechanisms by which orotic acid may enhance the entry of potassium into the cell, summarize the limited quantitative data available, and provide detailed experimental protocols for future research in this area.

Proposed Mechanisms of Orotic Acid-Mediated Potassium Cellular Uptake

The primary role of orotic acid in potassium cellular uptake is believed to be that of a facilitator of transport across the cell membrane. Two main hypotheses have been proposed, along with a plausible indirect mechanism.

The Electrically Neutral Molecule Hypothesis

One of the leading theories suggests that mineral orotates can exist in biological solutions as non-dissociated, electrically neutral compounds.[6] This is particularly relevant for transport across the lipid bilayer of the cell membrane, which is less permeable to charged ions. By forming a neutral complex, this compound may be able to diffuse across the cell membrane more readily than the potassium ion alone. Once inside the cell, the complex would dissociate, releasing the potassium ion into the cytoplasm.

Uptake via Orotate Transporters

Orotic acid is a known substrate for specific transporters, such as the organic anion transporter 2 (OAT2) and the urate transporter 1 (hURAT1).[1] It is plausible that this compound is transported into the cell via these transporters. Once inside, the complex could dissociate, or the orotic acid component could be rapidly metabolized in the pyrimidine synthesis pathway, leading to the release of the potassium ion. The high uptake of orotate in the liver and kidney, key organs in potassium homeostasis, supports the potential involvement of such transporters.[7]

Indirect Mechanism via Enhanced Cellular Metabolism

Orotic acid has been shown to improve the energy status of cells, for instance in the myocardium, by stimulating the synthesis of glycogen (B147801) and ATP.[8][9] The primary mechanism for active potassium uptake is the Na+/K+-ATPase pump, an enzyme that is critically dependent on ATP for its function. By potentially increasing the intracellular ATP pool, orotic acid could indirectly enhance the activity of the Na+/K+-ATPase pump, leading to a greater influx of potassium into the cell. This "Mg-fixing agent" effect observed with magnesium orotate could be applicable to other mineral orotates as well.[8]

Quantitative Data on Potassium Uptake

Direct quantitative data on the effect of this compound on intracellular potassium concentrations or transport rates are scarce in the scientific literature. However, a meta-analysis of randomized controlled trials on general potassium supplementation provides a benchmark for the expected effects on serum potassium levels.

| Study Type | Number of Trials (Participants) | Potassium Supplementation Dose | Duration | Effect on Serum Potassium (Weighted Mean Difference) | Reference |

| Meta-analysis | 20 (1216) | 22 to 140 mmol/day | 2 to 24 weeks | +0.14 mmol/L (95% CI 0.09 to 0.19) | [10][11] |

| Clinical Study (Critically Ill Patients) | N/A | 20-80 mEq (IV) | N/A | 0.27 to 0.45 mEq/L increase | [12] |

Note: The data presented are for general potassium supplementation (mostly potassium chloride) and not specifically for this compound. These values indicate that oral potassium supplementation leads to a small but statistically significant increase in circulating potassium levels in relatively healthy individuals. The study on critically ill patients provides insight into expected changes in a clinical setting with intravenous administration. Further research is needed to quantify the specific impact of this compound on both serum and intracellular potassium concentrations.

Experimental Protocols

To validate the proposed mechanisms of action for orotic acid in potassium cellular uptake, specific experimental approaches are required. Below are detailed protocols for key experiments.

Measurement of Intracellular Potassium Concentration using a Fluorescent Indicator

This protocol describes the use of Potassium-Binding Benzofuran Isophthalate, Acetoxymethyl ester (PBFI-AM), a ratiometric fluorescent dye, to measure changes in intracellular potassium concentration in response to this compound.

Materials:

-

Cell line of interest (e.g., HEK293, primary cardiomyocytes)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

PBFI-AM (stock solution in DMSO)

-

Pluronic F-127 (20% stock solution in DMSO)

-

This compound

-

Potassium chloride (as a control)

-

Ionophores (e.g., valinomycin (B1682140) and nigericin (B1684572) for calibration)

-

Fluorescence microscope or plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection around 500 nm.

Procedure:

-

Cell Culture: Seed cells on glass-bottom dishes or 96-well plates and grow to 70-80% confluency.

-

Dye Loading:

-

Prepare a loading buffer by diluting PBFI-AM stock solution in HBSS to a final concentration of 5-10 µM.

-

Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in dye solubilization.

-

Remove the culture medium, wash the cells twice with HBSS.

-

Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

-

Wash and De-esterification:

-

Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.

-

-

Fluorescence Measurement:

-

Mount the dish on the microscope stage or place the plate in the reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~505 nm.

-

Perfuse the cells with HBSS containing this compound at various concentrations. As a control, use equimolar concentrations of potassium chloride.

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380).

-

An increase in intracellular potassium will lead to a decrease in the 340 nm signal and an increase in the 380 nm signal, resulting in an increased ratio.

-

Perform an in-situ calibration using ionophores in buffers with known potassium concentrations to convert the fluorescence ratio to absolute intracellular potassium concentrations.

-

Assessment of Na+/K+-ATPase Activity

This protocol outlines a method to determine if orotic acid indirectly affects potassium uptake by modulating the activity of the Na+/K+-ATPase pump.

Materials:

-

Cell line or tissue homogenate

-

Assay buffer (e.g., containing MgCl2, NaCl, KCl, and ATP in a suitable buffer like Tris-HCl)

-

Orotic acid

-

Ouabain (B1677812) (a specific inhibitor of Na+/K+-ATPase)

-

Malachite green reagent for phosphate (B84403) detection

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates.

-

Assay Setup:

-

In a 96-well plate, set up duplicate wells for each condition:

-

Total ATPase activity: Sample + assay buffer

-

Ouabain-insensitive ATPase activity: Sample + assay buffer + ouabain

-

Experimental condition: Sample + assay buffer + orotic acid

-

Experimental control: Sample + assay buffer + orotic acid + ouabain

-

-

-

Enzymatic Reaction:

-

Pre-incubate the samples with orotic acid and/or ouabain for a defined period.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a specific time (e.g., 15-30 minutes).

-

-

Phosphate Detection:

-

Stop the reaction and add malachite green reagent to each well to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

-

Compare the Na+/K+-ATPase activity in the presence and absence of orotic acid to determine its effect.

-

Conclusion

The role of orotic acid in the cellular uptake of potassium is an area that warrants further investigation. The current understanding, based on its use in mineral orotate formulations, points towards a primary function as a carrier molecule that enhances the bioavailability of potassium, likely by facilitating its transport across the cell membrane as a neutral complex. An indirect mechanism, whereby orotic acid supports cellular energy metabolism and thus fuels the ATP-dependent Na+/K+-ATPase pump, is also a strong possibility. The lack of direct experimental evidence for a specific signaling pathway underscores the need for rigorous scientific inquiry using the methodologies outlined in this guide. For researchers and professionals in drug development, a deeper understanding of these mechanisms could lead to the design of more effective strategies for modulating intracellular potassium levels for therapeutic benefit.

References

- 1. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orotates and Mineral Transporters [globalhealing.com]

- 3. bio-design.com [bio-design.com]

- 4. agropharm.org.ua [agropharm.org.ua]

- 5. drdoping.com [drdoping.com]

- 6. researchgate.net [researchgate.net]

- 7. Orotate uptake and metabolism in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Magnesium orotate--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Systematic review and meta-analysis of randomised controlled trials on the effects of potassium supplements on serum potassium and creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Estimation of Potassium Changes Following Potassium Supplements in Hypokalemic Critically Ill Adult Patients–A Patient Personalized Practical Treatment Formula - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Bioavailability of Potassium Orotate and Potassium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium is an essential mineral vital for numerous physiological processes. Supplementation is common, with various salt forms available. This technical guide provides an in-depth comparison of the bioavailability of two forms: potassium orotate (B1227488) and potassium chloride. While potassium chloride is a well-studied, widely used supplement with established pharmacokinetic parameters, the data supporting the bioavailability of potassium orotate is notably sparse and largely unsubstantiated by rigorous clinical trials. This guide synthesizes the available scientific literature to provide a clear comparison for research and development professionals.

Introduction

Potassium plays a critical role in maintaining cellular function, including nerve impulse transmission and muscle contraction[1]. Oral potassium supplements are used to manage hypokalemia and in other therapeutic areas. The bioavailability of these supplements is a key factor in their efficacy. This guide focuses on a comparative analysis of potassium chloride and this compound.

Potassium Chloride (KCl) is the most common potassium supplement. Its pharmacokinetics have been extensively studied, and it is available in various formulations, including immediate-release solutions and extended-release solid dosage forms[2][3].

This compound , a salt of potassium and orotic acid, has been marketed with claims of enhanced bioavailability due to the purported ability of orotic acid to act as a mineral transporter[4][5]. However, a thorough review of the scientific literature reveals a significant lack of robust clinical data to support these claims.

Quantitative Bioavailability Data

A direct comparative study of the bioavailability of this compound and potassium chloride in humans has not been identified in the peer-reviewed literature. The available data for each compound are presented below.

This compound

There is a significant lack of quantitative pharmacokinetic data for oral this compound in humans. While some sources make qualitative claims of "optimal absorption and bioavailability," these are not supported by published clinical studies detailing parameters such as Cmax (maximum serum concentration), Tmax (time to maximum concentration), or AUC (area under the curve)[4][5]. One secondary source mentions an absorption rate of 10% for orally administered this compound, but the primary source for this data is not provided. Animal studies on other orotate salts, such as lithium orotate in mice, suggest a different transport mechanism compared to their inorganic counterparts, but direct evidence for this compound in humans is lacking[6].

Potassium Chloride

The bioavailability of potassium chloride is well-documented and is generally considered to be high. Due to the body's homeostatic mechanisms that tightly regulate plasma potassium levels, urinary excretion of potassium is the primary and most reliable method for assessing bioavailability[7][8]. The mean absorption efficiency of potassium from both solid and liquid formulations of potassium chloride ranges between 70% and 90%[8].

Table 1: Pharmacokinetic Parameters of Potassium Chloride from a Bioavailability Study (Effervescent Tablet vs. Common Tablet)

| Parameter | Effervescent Tablet | Common Tablet |

| T1/2 ke (h) | 6 ± 5 | 8 ± 5 |

| T1/2 ka (h) | 0.08 ± 0.08 | 0.11 ± 0.11 |

| ku (h-1) | 0.09 ± 0.04 | 0.07 ± 0.04 |

| Xmax/f (mmol) | 18 ± 8 | 18 ± 8 |

| Relative Bioavailability | 97.5% ± 15.2% | (Reference) |

Data adapted from a study on the relative bioavailability of an effervescent tablet of potassium chloride compared to a common tablet[9]. T1/2 ke = elimination half-life, T1/2 ka = absorption half-life, ku = elimination rate constant, Xmax/f = maximum amount of drug absorbed.

Table 2: Urinary Potassium Recovery from Different Potassium Chloride Formulations

| Formulation | Mean Recovery in 24-hr Urine | Maximum Excretion Rate (Tmax) |

| Slow-Release Capsule | 50.8% | 6.8 hr |

| Elixir (Solution) | 53.9% | 2.0 hr |

| Slow-Release Tablet | 63.1% | 4.0 hr |

Data from a study comparing a slow-release potassium chloride capsule to an elixir and a slow-release tablet. The total dose was 80 mEq of potassium[10].

Experimental Protocols

The standard methodology for assessing the bioavailability of potassium supplements involves controlled clinical trials that measure urinary potassium excretion.

General Protocol for a Potassium Bioavailability Study

A typical bioavailability study for a potassium supplement follows a crossover design with healthy volunteers.

-

Subject Selection: Healthy male and non-pregnant female volunteers are recruited.

-

Dietary Control: Subjects are placed on a standardized diet with known and controlled amounts of potassium, sodium, and calories for a defined period before and during the study. Fluid intake is also controlled and maintained at a high level (e.g., 3,000-5,000 mL per day) to ensure adequate urine flow[7][11].

-

Baseline Measurement: 24-hour urine collections are performed for one or more days before administration of the supplement to establish each subject's baseline potassium excretion[7].

-

Dosing: Subjects receive a single dose of the potassium supplement (e.g., 80 mEq of potassium) with a standardized volume of water after an overnight fast[7].

-

Urine Collection: Urine is collected at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24, and 24-48 hours) post-dosing[12].

-

Sample Analysis: The total volume of urine for each collection interval is measured, and the potassium concentration is determined using methods like ion-selective electrodes or inductively coupled plasma-optical emission spectrometry[7].

-

Data Analysis:

-

The amount of potassium excreted in the urine during each collection interval is calculated.

-

The baseline urinary potassium excretion is subtracted from the post-dose excretion to determine the net amount of potassium absorbed from the supplement.

-

The cumulative amount of potassium excreted over 24 and 48 hours is calculated to determine the extent of absorption (bioavailability).

-

The rate of potassium excretion over time is used to determine pharmacokinetic parameters like the maximum excretion rate (Rmax) and the time to reach the maximum excretion rate (Tmax)[7].

-

Bioequivalence Assessment

For bioequivalence studies comparing different formulations of potassium chloride, statistical analysis, such as the two one-sided t-tests, is used to compare the 90% confidence intervals of the cumulative urinary excretion and the maximum rate of urinary excretion[7].

Signaling Pathways and Cellular Transport

The proposed advantage of this compound lies in the potential role of orotic acid in cellular transport.

Orotic Acid Transport

Orotic acid is an intermediate in pyrimidine (B1678525) biosynthesis. Its cellular uptake is not via simple diffusion but is mediated by specific transporters. Members of the Solute Carrier (SLC) family, particularly organic anion transporters (OATs), are involved in orotic acid transport[13]. For instance, OAT2 (SLC22A7) has been identified as a transporter for orotic acid[13]. The transport of orotate can be linked to the antiport of other molecules, such as glutamate[13]. This suggests a specific, carrier-mediated pathway for orotic acid to enter cells.

Caption: Cellular uptake of orotic acid via an SLC transporter.

Potassium Transport

Potassium absorption from the gastrointestinal tract primarily occurs through passive diffusion[14]. Once absorbed, potassium is distributed throughout the body and enters cells via active transport, most notably the Na+/K+-ATPase pump.

Experimental Workflows

The workflow for a typical potassium bioavailability study is outlined below.

Caption: Workflow for a human potassium bioavailability study.

Discussion and Conclusion

The available evidence strongly supports the high bioavailability of potassium chloride from various oral formulations. The methodologies for assessing its bioavailability are well-established and rely on the measurement of urinary potassium excretion under controlled dietary conditions.

In contrast, the evidence for the bioavailability of this compound is scant and largely anecdotal. While the proposed mechanism of enhanced absorption through orotic acid transporters is plausible, it has not been substantiated by human clinical trials with pharmacokinetic endpoints. The claims of "optimal absorption" should be viewed with caution by the scientific community until robust data becomes available.

For drug development professionals, potassium chloride remains the benchmark for potassium supplementation due to its well-characterized pharmacokinetic profile and proven bioavailability. Further research, including well-designed, controlled clinical trials, is necessary to determine the true bioavailability and potential therapeutic advantages, if any, of this compound compared to potassium chloride.

References

- 1. Potassium Intake, Bioavailability, Hypertension, and Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Potassium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound 175 Mg, Advanced Research [nhc.com]

- 5. bio-design.com [bio-design.com]

- 6. Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania. [vivo.weill.cornell.edu]

- 7. Development and bioequivalence study of potassium chloride extended release tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pharmacokinetics of Potassium in Humans Is Unusual - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioavailability and pharmacokinetics of a new, slow-release potassium chloride capsule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Bioavailability of potassium from three dosage forms: suspension, capsule, and solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. OAT2 catalyses efflux of glutamate and uptake of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Central Role of Orotic Acid in Pyrimidine Biosynthesis: An In-depth Technical Guide on a Core Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways involving orotic acid, a critical intermediate in the de novo synthesis of pyrimidines. The focus is on the key enzymes, Dihydroorotate (B8406146) Dehydrogenase (DHODH) and the bifunctional UMP Synthase, detailing their mechanisms, kinetics, and clinical significance. While the direct catalytic or regulatory role of potassium in these specific enzymatic reactions is not prominently established in current literature, its importance in maintaining the ionic environment for optimal enzyme function is implicitly understood through its consistent use in experimental buffers. This guide will delve into the established roles of other cofactors and regulators, present quantitative data, and provide detailed experimental protocols relevant to the study of this essential metabolic pathway.

Introduction to De Novo Pyrimidine (B1678525) Biosynthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway responsible for producing the building blocks of nucleic acids (DNA and RNA), as well as precursors for glycoproteins and phospholipids. Orotic acid is a key intermediate in this pathway, and its metabolism is tightly regulated by a series of enzymatic reactions. Disruptions in this pathway can lead to severe metabolic disorders, such as orotic aciduria, highlighting the importance of understanding the intricate details of these enzymatic processes.[1][2] This guide will focus on the two terminal enzymes that directly involve orotic acid: Dihydroorotate Dehydrogenase and UMP Synthase.

Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (EC 1.3.5.2) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate (B1227488).[3] This reaction is unique as it is the only redox reaction in the pathway and is coupled to the electron transport chain.[4]

Enzymatic Reaction and Mechanism

DHODH facilitates the conversion of (S)-dihydroorotate to orotate, utilizing a quinone as an electron acceptor.[3] The overall reaction is as follows:

(S)-dihydroorotate + Quinone → Orotate + Reduced Quinone

The reaction mechanism is believed to be a stepwise process.[3]

Quantitative Data on DHODH Activity

The following table summarizes key kinetic parameters for human DHODH. It is important to note that assay conditions, such as pH, temperature, and substrate concentrations, can significantly influence these values.

| Parameter | Value | Organism/Source | Conditions | Reference |

| Km for Dihydroorotate | ~10-30 µM | Human (recombinant) | pH 8.0, 25°C | [5] |

| Km for Coenzyme Q10 | ~5-15 µM | Human (recombinant) | pH 8.0, 25°C | [5] |

| Optimal pH | ~8.0 | Human (recombinant) | 25°C | [5] |

UMP Synthase: A Bifunctional Enzyme

UMP Synthase (UMPS) is a bifunctional enzyme that catalyzes the final two steps of de novo pyrimidine synthesis. It possesses two distinct catalytic domains: Orotate Phosphoribosyltransferase (OPRT) and Orotidine-5'-Monophosphate Decarboxylase (ODCase).[6] Deficiencies in UMPS activity lead to the genetic disorder orotic aciduria, characterized by the accumulation of orotic acid in the urine.[2]

Orotate Phosphoribosyltransferase (OPRT) Domain

The OPRT domain (EC 2.4.2.10) catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP) and pyrophosphate (PPi).[7]

Reaction: Orotate + PRPP → OMP + PPi

This reaction requires the presence of a divalent cation, typically Mg²⁺, which is believed to coordinate with PRPP.[1][8] While potassium is often included in the reaction buffers, a specific catalytic role has not been defined.

Orotidine-5'-Monophosphate Decarboxylase (ODCase) Domain

The ODCase domain (EC 4.1.1.23) catalyzes the decarboxylation of OMP to yield uridine-5'-monophosphate (UMP), the first pyrimidine nucleotide.[6]

Reaction: OMP → UMP + CO₂

Quantitative Data on UMP Synthase Activity

The kinetic parameters of the two domains of human UMP Synthase are summarized below.

| Parameter | Value | Domain | Organism/Source | Conditions | Reference |

| Km for Orotate | ~2 µM | OPRT | Human (recombinant) | pH 7.4, 37°C | [4] |

| Km for PRPP | ~5 µM | OPRT | Human (recombinant) | pH 7.4, 37°C | [4] |

| kcat | ~0.7 s⁻¹ | OPRT | Human (recombinant) | pH 7.4, 37°C | [4] |

| Km for OMP | ~1-5 µM | ODCase | Human (recombinant) | pH 7.4, 37°C | [9][10] |

| kcat | ~20-40 s⁻¹ | ODCase | Human (recombinant) | pH 7.4, 37°C | [4] |

The Role of Potassium: An Evaluation of Current Evidence

A thorough review of the existing literature does not reveal a specific, direct catalytic or allosteric regulatory role for potassium ions in the enzymatic reactions of either Dihydroorotate Dehydrogenase or UMP Synthase. While many experimental protocols for assaying these enzymes utilize buffers containing potassium salts (e.g., potassium phosphate (B84403), potassium chloride), this is primarily to maintain a stable pH and appropriate ionic strength, which are crucial for general enzyme stability and activity.[5][11]

The activation of some enzymes by monovalent cations, including potassium, is a known phenomenon in enzymology, often involving the stabilization of a particular protein conformation or direct participation in substrate binding. However, specific studies demonstrating such a requirement or activation for DHODH or UMPS are lacking. The primary cationic cofactor identified for the OPRTase domain of UMPS is the divalent cation Mg²⁺, which is essential for the binding of the substrate PRPP.[1][8]

Therefore, while the presence of potassium in the cellular environment is undoubtedly important for overall cellular function and maintaining the electrochemical gradients that can influence mitochondrial enzymes like DHODH, a direct and specific modulatory effect on the catalytic activity of these key enzymes in orotic acid metabolism has not been established.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes described, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

Figure 2: General Workflow for Recombinant Enzyme Purification.

Figure 3: Pathophysiology of Orotic Aciduria.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of DHODH and UMP Synthase.

Recombinant Human DHODH Expression and Purification

This protocol is adapted from methodologies described for the expression of human DHODH in E. coli.[5]

1. Expression Vector:

-

The coding sequence for human DHODH (lacking the N-terminal mitochondrial targeting sequence) is cloned into a suitable bacterial expression vector, such as pET-19b, which incorporates an N-terminal His-tag for purification.

2. Bacterial Strain and Culture:

-

The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3).

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of 2xYT medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

3. Protein Expression:

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated for a further 14-16 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.

4. Cell Lysis and Clarification:

-

Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.7, 300 mM NaCl, 10% glycerol, 1% Triton X-100, and protease inhibitors).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation (e.g., 30,000 x g for 30 minutes at 4°C) to remove cell debris.

5. Affinity Chromatography:

-

The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed extensively with a wash buffer (e.g., lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.

-

The His-tagged DHODH is eluted with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 250-500 mM).

6. Further Purification:

-

The eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is loaded onto a gel filtration column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM KCl, 5% glycerol).

7. Protein Characterization:

-

The purity of the final protein preparation is assessed by SDS-PAGE.

-

The protein concentration is determined using a spectrophotometer by measuring the absorbance at 280 nm and using the calculated extinction coefficient.

DHODH Activity Assay

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), a chromogenic electron acceptor.[5]

1. Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100.

-

Dihydroorotate (DHO) stock solution.

-

Coenzyme Q₀ (CoQ₀) stock solution.

-

2,6-dichloroindophenol (DCIP) stock solution.

-

Purified recombinant human DHODH.

2. Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add varying concentrations of the test compound (inhibitor) or vehicle (DMSO) to the wells.

-

Add purified DHODH (final concentration ~15 nM) to each well and pre-incubate for 10 minutes at room temperature.

-

Prepare a substrate solution containing DHO (final concentration 500 µM), CoQ₀ (final concentration 100 µM), and DCIP (final concentration 120 µM) in the assay buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time (e.g., for 6 minutes) using a microplate reader in kinetic mode.

3. Data Analysis:

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.

-

The IC₅₀ value can be determined by fitting the dose-response data to a suitable equation.

Recombinant Human UMP Synthase Expression and Purification

This protocol is based on the expression of human UMPS in a baculovirus system, which allows for post-translational modifications that may be important for function.[11]

1. Recombinant Baculovirus Construction:

-

The full-length cDNA for human UMP synthase is cloned into a baculovirus transfer vector (e.g., pVL1393).

-

The transfer vector is co-transfected with linearized baculovirus DNA into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to generate a recombinant baculovirus.

2. Protein Expression:

-

High-titer recombinant virus stock is used to infect a larger culture of insect cells (e.g., High Five™ cells) or cabbage looper larvae.

-

The cells or larvae are harvested at an appropriate time post-infection (e.g., 48-72 hours for cells).

3. Purification using Immunoaffinity Chromatography:

-

A monoclonal antibody specific for human UMP synthase is coupled to a chromatography resin (e.g., CNBr-activated Sepharose).

-

The crude lysate from the infected cells or larvae is passed over the immunoaffinity column.

-

The column is washed extensively to remove unbound proteins.

-

The purified UMP synthase is eluted under conditions that disrupt the antibody-antigen interaction (e.g., a low pH buffer).

4. Alternative Purification (for His-tagged protein):

-

If a His-tag is engineered into the protein, purification can be performed using Ni-NTA affinity chromatography as described for DHODH.

UMP Synthase (OPRT and ODCase) Activity Assays

These are spectrophotometric assays that monitor the change in absorbance due to the consumption of substrates or formation of products.

A. OPRTase Activity Assay:

1. Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM MgCl₂.

-

Orotic acid stock solution.

-

PRPP stock solution.

-

Purified UMP Synthase.

2. Assay Procedure:

-

In a UV-transparent cuvette, combine the assay buffer, orotic acid (final concentration ~10 mM), and PRPP (final concentration ~10 mM).

-

Incubate for 1 minute at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified UMP synthase.

-

Monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of orotic acid (ε₂₉₅ = 3950 M⁻¹cm⁻¹).

B. ODCase Activity Assay:

1. Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Orotidine-5'-monophosphate (OMP) stock solution.

-

Purified UMP Synthase.

2. Assay Procedure:

-

In a UV-transparent cuvette, add the assay buffer and OMP to a final concentration in the range of the Km (e.g., 5-50 µM).

-

Initiate the reaction by adding the purified UMP synthase.

-

Monitor the decrease in absorbance at 285 nm, which corresponds to the conversion of OMP to UMP.

Conclusion

The enzymatic pathways involving orotic acid are central to cellular proliferation and survival. Dihydroorotate dehydrogenase and UMP synthase represent critical control points and are validated targets for therapeutic intervention. This guide has provided a detailed overview of these enzymes, including their mechanisms, quantitative kinetic data, and comprehensive experimental protocols. While a specific regulatory role for potassium has not been identified for these particular enzymes, its presence in the cellular milieu is essential for maintaining the overall ionic and osmotic balance required for proper protein function. Further research may yet uncover more subtle roles for monovalent cations in the fine-tuning of this vital metabolic pathway. The information and protocols presented herein serve as a valuable resource for researchers dedicated to unraveling the complexities of pyrimidine biosynthesis and developing novel therapeutic strategies.

References

- 1. Allosteric activation via kinetic control: Potassium accelerates a conformational change in IMP dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Enzyme Activation by Monovalent Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OPRTase - Creative Enzymes [creative-enzymes.com]

- 4. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conversion of UMP, an allosteric inhibitor of carbamyl phosphate synthetase, to an activator by modification of the UMP ribose moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of monovalent cations to methylamine dehydrogenase in the semiquinone state and its effect on electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The influence of pH and divalent/monovalent cations on the internal electron transfer (IET), enzymatic activity, and structure of fructose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Potassium Orotate in Nucleic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, delivered as potassium orotate (B1227488), is a critical intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential building blocks for nucleic acids. This technical guide provides an in-depth exploration of the biochemical role of potassium orotate in nucleic acid synthesis, its impact on nucleotide pools, and its application in experimental research. Detailed methodologies for key experimental procedures are provided, alongside quantitative data and visual representations of the relevant metabolic and experimental pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is a salt of orotic acid, a key precursor in the biosynthesis of pyrimidine nucleotides.[1][2] Its primary role in cellular metabolism is to serve as a substrate for the synthesis of uridine (B1682114) monophosphate (UMP), a foundational molecule for all pyrimidine nucleotides required for RNA and DNA synthesis.[1][3] Understanding the mechanism of action of this compound is crucial for research in areas such as metabolic disorders, cancer biology, and the development of therapeutic agents that target nucleotide metabolism.

Orotic acid itself is synthesized in the body and is also found in dietary sources like milk.[4][5] The administration of this compound is often utilized in experimental setting to modulate pyrimidine nucleotide pools, thereby influencing nucleic acid synthesis and other cellular processes.[6] This guide will delve into the core biochemical pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating the effects of this compound.

The Biochemical Pathway: De Novo Pyrimidine Synthesis

Orotic acid is a central intermediate in the de novo pathway for pyrimidine nucleotide synthesis. This pathway begins with simple precursor molecules and culminates in the formation of UMP, which can then be converted to other pyrimidine nucleotides such as UTP, CTP, and TTP.

The key enzymatic step involving orotic acid is catalyzed by the bifunctional enzyme UMP synthase.[7][8] This enzyme possesses two active sites that carry out the final two steps of UMP synthesis:

-

Orotate phosphoribosyltransferase (OPRT) : This domain catalyzes the reaction of orotic acid with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP).[9]

-

Orotidine-5'-phosphate decarboxylase (ODC) : This domain then decarboxylates OMP to produce UMP.[9]

A deficiency in UMP synthase leads to a rare metabolic disorder known as orotic aciduria, characterized by the accumulation and excretion of orotic acid.[10]

Quantitative Effects of Orotic Acid on Nucleotide Pools

Administration of orotic acid can significantly alter the intracellular concentrations of pyrimidine and purine (B94841) nucleotides. These alterations are central to its biological effects, including its use as a tool to study liver tumor promotion.

| Cell/Tissue Type | Orotic Acid Concentration/Dose | Duration of Exposure | Effect on Nucleotide Pools | Reference |

| Cultured HTC Hepatoma Cells | 5 mM | Not specified | Four-fold increase in UTP levels. | [6] |

| Rat Liver | 1% Orotic Acid Diet | 3 days | Decreased purine/pyrimidine ratio of hepatic acid-soluble nucleotides. | [4] |

| Rat Liver | 1% Orotic Acid Diet | 7 days | Fatty liver development evident. | [4] |

| Rat Liver | 0.5% and 1.0% Orotic Acid Diet | 10 days | Decreased purine/pyrimidine ratio. | [4] |

| Rat Liver | 0.1% Orotic Acid Diet | 10 days | No significant effect on purine/pyrimidine ratio. | [4] |

| Isolated Rat Hepatocytes | Dose-dependent | Not specified | Increase in uridine nucleotides and a decrease in adenosine (B11128) nucleotides. | [11] |

Experimental Protocols

Measurement of Nucleotide Pools by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of intracellular nucleotides from cultured cells or tissue samples.

Materials:

-

Cultured cells or tissue sample

-

Ice-cold 0.4 M perchloric acid (PCA)

-

Ice-cold 1 M potassium carbonate (K₂CO₃)

-

Phosphate buffer (pH 7.0)

-

HPLC system with an anion-exchange column

-

Nucleotide standards (ATP, UTP, etc.)

Procedure:

-

Sample Collection:

-

For cultured cells, rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

-

For tissue samples, freeze-clamp the tissue in liquid nitrogen immediately after collection.

-

-

Extraction:

-

Add a known volume of ice-cold 0.4 M PCA to the cells or powdered frozen tissue.

-

Homogenize the sample on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Neutralization:

-

Transfer the supernatant (acid-soluble fraction) to a new tube.

-

Add ice-cold 1 M K₂CO₃ dropwise while vortexing to neutralize the extract to pH 6.5-7.0. The formation of a potassium perchlorate (B79767) precipitate will occur.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the extract onto an anion-exchange HPLC column.

-

Elute the nucleotides using a gradient of phosphate buffer.

-

Detect the nucleotides by UV absorbance at 254 nm or 280 nm.

-

-

Quantification:

-

Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.

-

[³H]Thymidine Incorporation Assay for DNA Synthesis

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

[³H]Thymidine

-

Trichloroacetic acid (TCA), 10% and 5%

-

Ethanol, 95%

-

0.3 M NaOH

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture:

-

Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Treat the cells with this compound or the vehicle control for the desired time.

-

-

Radiolabeling:

-

Add [³H]thymidine to each well at a final concentration of 1 µCi/mL.

-

Incubate for 1-4 hours at 37°C.

-

-

Cell Lysis and Precipitation:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules.

-

Aspirate the TCA and wash the precipitate twice with ice-cold 5% TCA.

-

Wash the precipitate once with 95% ethanol.

-

-

Solubilization and Counting:

-

Add 0.5 mL of 0.3 M NaOH to each well to dissolve the precipitate.

-

Transfer the lysate to a scintillation vial.

-

Add 5 mL of scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]thymidine incorporated into the DNA.

-

Conclusion

This compound, by providing the substrate for the de novo pyrimidine synthesis pathway, plays a fundamental role in the production of nucleic acids. Its ability to modulate intracellular nucleotide pools makes it a valuable tool for researchers studying cellular metabolism, proliferation, and the mechanisms of disease. The experimental protocols and quantitative data presented in this guide provide a framework for the rigorous investigation of the effects of this compound in various biological systems. A thorough understanding of its mechanism of action is essential for professionals engaged in the development of novel therapeutics targeting nucleotide synthesis pathways.

References

- 1. Effect of orotic acid on the generation of reactive oxygen and on lipid peroxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Ribonucleotide Incorporation into DNA In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Orotic acid-induced metabolic changes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orotic acid, arginine, and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of orotate on precursor incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 8. WikiGenes - UMPS - uridine monophosphate synthetase [wikigenes.org]

- 9. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orotic aciduria - Wikipedia [en.wikipedia.org]

- 11. Orotic acid, nucleotide-pool imbalance, and liver-tumor promotion: a possible mechanism for the mitoinhibitory effects of orotic acid in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigation of Potassium Orotate Transport Across the Cell Membrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orotic acid, a key intermediate in pyrimidine (B1678525) biosynthesis, and its salt, potassium orotate (B1227488), are of significant interest in cellular metabolism and therapeutics. Understanding the mechanisms by which potassium orotate traverses the cell membrane is crucial for elucidating its physiological roles and for the development of targeted drug delivery strategies. This technical guide provides a comprehensive overview of the current understanding of this compound transport across the cell membrane, focusing on the primary transporters involved, their kinetic properties, regulatory pathways, and detailed experimental protocols for their investigation. While the transport of the orotate anion is the primary focus of existing research, the potential influence of the potassium counter-ion is also considered.

Orotate Transport Mechanisms

The transport of the orotate anion across the cell membrane is mediated by several members of the Solute Carrier (SLC) superfamily of transporters. The prevailing hypothesis for the transport of mineral orotates, such as this compound, suggests that the compound may exist in a non-dissociated, electrically neutral form in biological solutions, allowing it to cross the cell membrane.[1] It is proposed that it may then preferentially dissociate within the intracellular compartment.[1] An alternative hypothesis suggests that due to its structural similarity to uncharged pyrimidines, it might utilize nucleotide transporters for membrane passage.[1] Once dissociated, the orotate anion is a substrate for specific transporters.

The primary transporters identified to facilitate orotate transport are:

-

Human Urate Transporter 1 (hURAT1/SLC22A12): A key transporter in the renal reabsorption of urate, hURAT1 has been shown to mediate the transport of orotate with high affinity.[2][3] It is predominantly expressed on the apical membrane of renal proximal tubule cells.

-

Organic Anion Transporter 10 (OAT10/SLC22A13): Also located at the brush border membrane of renal tubular epithelial cells, OAT10 has been identified as a transporter of orotate.[4]

-

Organic Anion Transporter 2 (OAT2/SLC22A7): Primarily expressed in the liver, OAT2 is an efficient transporter of orotic acid.[5] It is thought to function as an organic anion/dicarboxylate exchanger.[6]

The role of the potassium ion in the transport of this compound is not well-defined in the current literature. It is likely that upon dissociation, the potassium ion follows its own transport pathways, which are distinct from those of the orotate anion.[7]

Quantitative Data on Orotate Transport

The following table summarizes the available quantitative data for the transport of orotate by identified human transporters. It is important to note that Vmax values for orotate transport are not yet well-documented in the literature.

| Transporter | Substrate | Experimental System | Km (µM) | Vmax | Clearance (µl·min⁻¹·mg of protein⁻¹) | Reference(s) |

| hURAT1 (SLC22A12) | Orotate | HEK293 cells | 5.2 | Not Reported | Not Reported | [2][8] |

| hOAT10 (SLC22A13) | Orotate | MDCK II cells | Biphasic, Not specified | Not Reported | Not Reported | [4] |

| hOAT2 (SLC22A7) | Orotic Acid | HEK293 cells | Not Reported | Not Reported | 46 | [5] |

| rOat2 (SLC22A7) | Orotic Acid | HEK293 cells | Not Reported | Not Reported | 106 | [5] |

Signaling Pathways Regulating Orotate Transporters

The activity and expression of the SLC22 family of transporters, which includes URAT1, OAT10, and OAT2, are regulated by various signaling pathways.

Post-Translational Regulation by Protein Kinase C (PKC)

Protein Kinase C (PKC) has been shown to regulate the function of URAT1. Activation of PKC can stimulate the uptake of substrates by URAT1, potentially through phosphorylation of the transporter protein. This suggests a mechanism for the rapid modulation of orotate transport in response to cellular signals.

Transcriptional Regulation by Nuclear Receptors and Transcription Factors

The expression of genes encoding for SLC22 transporters is under the control of a network of nuclear receptors and transcription factors, primarily in the liver and kidney.

-

Hepatocyte Nuclear Factors (HNFs): HNF1α and HNF4α are key transcriptional regulators of several OAT genes, including those encoding transporters of orotate. They bind to specific motifs in the promoter regions of these genes, enhancing their transcription.

-

Nuclear Receptors: Other nuclear receptors such as the Farnesoid X receptor (FXR), Liver X receptor (LXR), and Constitutive androstane (B1237026) receptor (CAR) can also modulate the expression of SLC22A genes, including SLC22A7 (OAT2). For instance, activation of FXR can lead to a decrease in the expression of SLC22A7.

Experimental Protocols

Investigating the transport of this compound requires robust and reproducible experimental systems. The following sections provide detailed methodologies for key experiments.

Orotate Transport Assay in HEK293 Cells

This protocol describes the measurement of orotate uptake in Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing a transporter of interest (e.g., hURAT1, hOAT10, or hOAT2).

5.1.1 Materials

-

HEK293 cells

-

HEK293 cells stably or transiently transfected with the transporter of interest

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Poly-D-lysine coated 24-well or 96-well plates

-

Hanks' Balanced Salt Solution (HBSS), chloride-free

-

[³H]-Orotic acid (radiolabeled substrate)

-

Unlabeled this compound

-

Scintillation fluid

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation counter

5.1.2 Experimental Workflow

5.1.3 Detailed Procedure

-

Cell Seeding: Seed parental and transfected HEK293 cells in poly-D-lysine coated 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Cell Culture: Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

-

Washing: On the day of the assay, aspirate the culture medium and wash the cells three times with pre-warmed (37°C) chloride-free HBSS.

-

Pre-incubation: Add fresh chloride-free HBSS to each well and pre-incubate the plates at 37°C for 10-15 minutes.

-

Uptake Initiation: Aspirate the pre-incubation buffer and add the transport buffer containing a known concentration of [³H]-orotic acid. For inhibition studies, co-incubate with various concentrations of unlabeled this compound or other potential inhibitors.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2, 5, 10, 15 minutes) to determine the initial rate of uptake.

-

Uptake Termination: Stop the transport by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS.

-

Cell Lysis: Add lysis buffer (e.g., 0.1 M NaOH) to each well and incubate at room temperature to ensure complete cell lysis.

-

Measurement: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the radioactivity measured in the parental (non-transfected) cells from that in the transfected cells. For kinetic analysis, perform uptake experiments with varying concentrations of unlabeled orotate and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Orotate Transport Assay in Xenopus laevis Oocytes

Xenopus laevis oocytes are a robust system for the heterologous expression of membrane transporters and their functional characterization.

5.2.1 Materials

-

Xenopus laevis frogs

-

Collagenase solution

-

cRNA of the transporter of interest

-

ND96 solution

-

[³H]-Orotic acid

-

Scintillation fluid

-

SDS solution (5%)

-

Microinjection setup

5.2.2 Experimental Workflow

5.2.3 Detailed Procedure

-

Oocyte Preparation: Harvest stage V-VI oocytes from mature female Xenopus laevis.

-

Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.

-